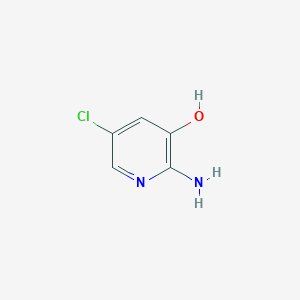2-Amino-5-chloropyridin-3-ol
CAS No.: 40966-87-8
Cat. No.: VC2035884
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40966-87-8 |
|---|---|
| Molecular Formula | C5H5ClN2O |
| Molecular Weight | 144.56 g/mol |
| IUPAC Name | 2-amino-5-chloropyridin-3-ol |
| Standard InChI | InChI=1S/C5H5ClN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) |
| Standard InChI Key | BMRXXBXPVJOAMM-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1O)N)Cl |
| Canonical SMILES | C1=C(C=NC(=C1O)N)Cl |
Introduction
2-Amino-5-chloropyridin-3-ol is a chemical compound with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.559 g/mol. It is a pyridine derivative, specifically a hydroxypyridine, which contains both amino and chloro substituents. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Synonyms and Related Compounds
2-Amino-5-chloropyridin-3-ol is also known by several synonyms, including 2-Amino-5-chloro-3-hydroxypyridine and 2-Amino-3-hydroxy-5-chloropyridine. It is structurally related to other pyridine derivatives, such as 6-amino-5-chloropyridin-3-ol, which has been studied for its bioconversion properties .
Applications and Research Findings
2-Amino-5-chloropyridin-3-ol is used in various chemical syntheses. For example, it has been employed in the preparation of substituted dihydropyrazinediones, which are modulators of the NMDA receptor . This suggests potential applications in neurological research and drug development.
In terms of chemical reactivity, pyridine derivatives like 2-Amino-5-chloropyridin-3-ol can undergo various transformations, including hydroxylation and substitution reactions. These reactions are important for synthesizing complex molecules with specific biological activities.
Safety and Handling
2-Amino-5-chloropyridin-3-ol is classified as harmful if swallowed and in contact with skin, indicating the need for proper handling and safety precautions during use . It should be stored at a controlled temperature, typically between 2-8°C, to maintain stability and prevent degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume